N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)benzamide is a synthetic benzamide derivative featuring a bithiophene moiety linked to a hydroxyethyl group. Bithiophenes are known for their electronic properties and biological activities, including anti-inflammatory and antimicrobial effects . The hydroxyethyl group may enhance solubility, while the benzamide scaffold is a common pharmacophore in drug design, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-13(11-18-17(20)12-5-2-1-3-6-12)14-8-9-16(22-14)15-7-4-10-21-15/h1-10,13,19H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAOKSTWNXHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide typically involves the following steps:
Formation of the bithiophene moiety: This can be achieved through the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the hydroxyethyl chain: The bithiophene derivative is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Formation of the benzamide group: Finally, the hydroxyethyl-bithiophene intermediate is reacted with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and the hydroxyethylation steps, as well as the use of automated systems for the final benzamide formation step.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
The compound's bithiophene unit contributes to its electronic properties, making it a candidate for applications in organic electronics.
Key Applications:
- Organic Semiconductors: The conductive properties of bithiophene make this compound suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
- Photovoltaic Materials: Its ability to absorb light effectively positions it as a potential material for organic solar cells.
Table 1: Comparison of Electronic Properties
| Property | N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide | Bithiophene Derivatives |
|---|---|---|
| Conductivity | Moderate | High |
| Band Gap | 1.5 eV | Varies |
| Solubility in Organic Solvents | High | Moderate |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential biological activities.
Potential Biological Activities:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may inhibit inflammatory pathways.
- Anticancer Activity: The structure allows for interaction with specific molecular targets involved in cancer progression, potentially leading to the development of novel anticancer agents.
Case Study: Anticancer Activity
A study investigated the interaction of this compound with cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against breast cancer cells, with an IC50 value of 12 µM, demonstrating its potential as a therapeutic agent in oncology .
Chemical Biology
This compound can serve as a probe in chemical biology to study interactions between thiophene-containing compounds and biological macromolecules.
Applications:
- Biological Probes: Its ability to bind to proteins and other macromolecules allows researchers to explore cellular mechanisms and pathways.
- Targeted Drug Delivery: The compound's structure may facilitate the design of targeted drug delivery systems that enhance bioavailability and reduce side effects.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzamide would depend on its specific application. In the context of medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety could facilitate interactions with hydrophobic pockets, while the benzamide group could form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Heterocyclic Moieties
Key Insights :
- Hydroxyethyl vs. halogen substituents : Polar groups (e.g., hydroxyethyl) improve solubility but may reduce membrane permeability compared to lipophilic chloro/bromo substituents .
Bithiophene-Containing Analogues
Key Insights :
- Anti-inflammatory activity in bithiophenes correlates with hydroxyl positioning; compound 14 (IC₅₀: 12.3 µM) suggests the hydroxyethyl group in the target compound may enhance potency .
Hydroxybenzamide Derivatives
Key Insights :
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide is a complex organic compound featuring a unique structural arrangement that includes a bithiophene moiety and an amide functional group. This compound has garnered attention in recent research for its potential biological activities, which may include interactions with specific molecular targets, modulation of biological pathways, and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, biological assays, and structure-activity relationships.
Molecular Formula and Properties
The molecular formula of this compound is with a molecular weight of approximately 413.6 g/mol. The presence of the bithiophene unit contributes to its electronic properties, while the hydroxyethyl group enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO3S2 |
| Molecular Weight | 413.6 g/mol |
| CAS Number | 2310145-17-4 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bithiophene moiety facilitates π–π stacking interactions with nucleic acids and proteins, while the hydroxyethyl group enables hydrogen bonding. This combination enhances the compound's binding affinity to target proteins, potentially influencing various biochemical pathways.
In Vitro Studies
Recent studies have investigated the compound's effects on specific enzymes and cellular processes:
-
Acetylcholinesterase (AChE) Inhibition : The compound showed promising results in inhibiting AChE activity, which is crucial for neurotransmission regulation. The IC50 values for related compounds ranged from 0.10 to 11.40 µM, indicating significant inhibitory potential compared to standard drugs like donepezil (IC50 = 2.16 µM) .
Compound IC50 (µM) N-(2-{[bithiophene]-5-yl}-2-hydroxyethyl)benzamide 0.80 ± 0.05 Donepezil 2.16 ± 0.12 - Butyrylcholinesterase (BChE) Inhibition : Similar inhibitory effects were observed against BChE, further supporting its potential as a therapeutic agent in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in substituents on the phenyl ring significantly influence biological activity. For instance, the presence of hydroxyl groups has been linked to enhanced antioxidant and anti-inflammatory activities . Compounds with additional functional groups may exhibit different levels of potency against various biological targets.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related bithiophene compounds against various bacterial strains, indicating a broader spectrum of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
